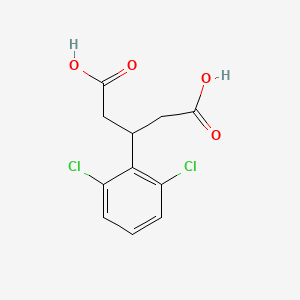

3-(2,6-Dichlorophenyl)pentanedioic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,6-dichlorophenyl)pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O4/c12-7-2-1-3-8(13)11(7)6(4-9(14)15)5-10(16)17/h1-3,6H,4-5H2,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPVXTGEZBFYLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(CC(=O)O)CC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 2,6 Dichlorophenyl Pentanedioic Acid

Historical and Contemporary Approaches to Pentanedioic Acid Synthesis

The synthesis of pentanedioic acid, commonly known as glutaric acid, and its derivatives has been a subject of chemical synthesis for over a century. The evolution of these methods reflects the broader advancements in organic chemistry, moving from robust, often harsh, classical methods to more sophisticated and versatile contemporary strategies.

Traditional Carboxylic Acid Functionalization Strategies

Early syntheses of pentanedioic acid relied on fundamental reactions for creating the dicarboxylic acid moiety. These traditional methods, while effective, often involved strong acids or bases and hazardous reagents.

One of the earliest methods involves the hydrolysis of glutaronitrile (1,3-dicyanopropane). This dinitrile can be prepared from 1,3-dibromopropane via nucleophilic substitution with sodium or potassium cyanide. The subsequent hydrolysis of the nitrile groups, typically under strong acidic or basic conditions, yields glutaric acid. geeksforgeeks.org

Another classical approach is the oxidation of cyclic precursors. For instance, cyclopentanone can be oxidized using strong oxidizing agents like nitric acid to cleave the ring and form glutaric acid. geeksforgeeks.orgorgsyn.org Similarly, the ring-opening of γ-butyrolactone with potassium cyanide, followed by hydrolysis, also affords the pentanedioic acid structure. wikipedia.org

Evolution of Dicarboxylic Acid Synthetic Routes

As organic synthesis evolved, methods offering greater versatility and control over substitution patterns were developed. The malonic ester synthesis, a cornerstone of C-C bond formation, provided a more adaptable route. This method could involve the reaction of diiodomethane with two equivalents of diethyl malonate, followed by hydrolysis and decarboxylation to yield the glutaric acid backbone. geeksforgeeks.org

More advanced and highly relevant to substituted glutaric acids is the combination of the Knoevenagel condensation and the Michael addition. scispace.comorganic-chemistry.org This two-step sequence allows for the introduction of a substituent at the 3-position of the pentanedioic acid chain with high efficiency. Typically, an aldehyde is first condensed with an active methylene (B1212753) compound like diethyl malonate in a Knoevenagel condensation. The resulting α,β-unsaturated product then serves as a Michael acceptor for a second molecule of the malonate anion. The final product, a tetra-ester, is then hydrolyzed and decarboxylated to yield the desired 3-substituted glutaric acid. scispace.com This strategy has become a versatile and widely adopted route for both aromatic and aliphatic 3-substituted glutaric acids. scispace.com

Modern advancements continue to refine dicarboxylic acid synthesis, with a focus on greener and more efficient catalytic methods. For example, palladium-catalyzed carbonylation of certain diols and allylic alcohols has been explored for the direct synthesis of dicarboxylic acids. sciencedaily.comresearchgate.net

Design and Optimization of Synthetic Routes for 3-(2,6-Dichlorophenyl)pentanedioic acid

The specific structure of this compound, featuring a sterically hindered dichlorophenyl group at the central carbon of a five-carbon dicarboxylic acid chain, guides the design of its synthetic route. A logical approach leverages the robust Knoevenagel/Michael reaction sequence.

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of the target molecule logically disconnects the structure at the C2-C3 and C3-C4 bonds, which points directly to a Michael addition strategy. The pentanedioic acid backbone can be traced back to two malonic ester-type synthons and a central aryl synthon derived from an aldehyde.

This disconnection strategy suggests that the forward synthesis would involve the reaction of 2,6-dichlorobenzaldehyde with two equivalents of a malonate derivative.

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Key Disconnections | Synthons | Potential Starting Materials |

|---|

Exploration of Novel Precursors and Starting Materials

The primary and most logical starting materials for this synthesis are 2,6-dichlorobenzaldehyde and diethyl malonate . The former provides the C3-aryl substituent, while the latter serves as the source for the rest of the carbon backbone and the two carboxylic acid groups.

The proposed synthetic pathway would proceed as follows:

Knoevenagel Condensation: 2,6-Dichlorobenzaldehyde reacts with diethyl malonate in the presence of a weak base catalyst (e.g., piperidine) to form diethyl 2-(2,6-dichlorobenzylidene)malonate.

Michael Addition: A second equivalent of the diethyl malonate anion (formed with a stronger base like sodium ethoxide) adds to the α,β-unsaturated product from the first step in a conjugate or Michael addition. This forms a tetraethyl 1,1,3,3-propanetetracarboxylate intermediate.

Hydrolysis and Decarboxylation: The resulting tetraester is subjected to acidic hydrolysis (e.g., using HCl or H₂SO₄) and heat. This process hydrolyzes the four ester groups to carboxylic acids and induces the decarboxylation of the two geminal dicarboxylic acid moieties, yielding the final product, this compound. scispace.com

This versatile route allows for the synthesis of various 3-aryl glutaric acids by simply changing the starting aromatic aldehyde. scispace.com

Table 2: Proposed Reaction Scheme

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 2,6-Dichlorobenzaldehyde, Diethyl malonate | Piperidine, Pyridine | Diethyl 2-(2,6-dichlorobenzylidene)malonate |

| 2 | Diethyl 2-(2,6-dichlorobenzylidene)malonate, Diethyl malonate | Sodium ethoxide, Ethanol | Tetraethyl 2-(2,6-dichlorophenyl)propane-1,1,3,3-tetracarboxylate |

Investigation of Stereoselective Synthetic Pathways

The target molecule, this compound, is achiral. However, if a related chiral derivative were desired, several stereoselective strategies could be envisioned, primarily involving the desymmetrization of a prochiral intermediate.

A key prochiral intermediate is the corresponding 3-(2,6-dichlorophenyl)glutaric anhydride (B1165640) , which could be formed from the diacid by treatment with a dehydrating agent like acetyl chloride. The two carbonyl groups of this anhydride are enantiotopic. A reaction with a chiral nucleophile, such as a chiral alcohol or amine, could proceed with enantioselective ring-opening to yield a chiral monoester or monoamide.

Alternatively, enzymatic methods offer powerful tools for stereoselective synthesis. The desymmetrization of prochiral 3-substituted glutarimides or diamides using specific enzymes like imidases or amidases has been shown to produce optically active 3-substituted glutaric acid monoamides with high enantiomeric excess. nih.govnih.gov These monoamides can then be hydrolyzed to the corresponding chiral dicarboxylic acids. This chemoenzymatic approach represents a modern and efficient pathway to chiral γ-aminobutyric acid (GABA) analogs and other valuable chiral building blocks. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pentanedioic acid (Glutaric acid) |

| Glutaronitrile (1,3-dicyanopropane) |

| 1,3-Dibromopropane |

| Sodium cyanide |

| Potassium cyanide |

| Cyclopentanone |

| Nitric acid |

| γ-Butyrolactone |

| Diethyl malonate |

| Diiodomethane |

| 2,6-Dichlorobenzaldehyde |

| Piperidine |

| Diethyl 2-(2,6-dichlorobenzylidene)malonate |

| Sodium ethoxide |

| Tetraethyl 2-(2,6-dichlorophenyl)propane-1,1,3,3-tetracarboxylate |

| 3-(2,6-Dichlorophenyl)glutaric anhydride |

| Acetyl chloride |

| 3-substituted glutarimide |

Green Chemistry Principles in Compound Synthesis

The synthesis of complex organic molecules like this compound is increasingly guided by the principles of green chemistry, which advocate for the reduction of waste, use of safer chemicals, and improved energy efficiency. acs.orgajrconline.org

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgscranton.edu Reactions with high atom economy, such as addition reactions, are preferred as they minimize the generation of byproducts. york.ac.ukbuecher.dedocbrown.info

A plausible and common synthetic route to 3-aryl-pentanedioic acids involves a Michael addition, a type of conjugate addition reaction. wikipedia.orgadichemistry.com In this approach, a nucleophile, such as the enolate of diethyl malonate, attacks an α,β-unsaturated carbonyl compound, like an ethyl cinnamate derivative. masterorganicchemistry.comresearchgate.net This is followed by hydrolysis of the ester groups and subsequent decarboxylation to yield the final dicarboxylic acid. organicchemistrytutor.comjove.com

The theoretical atom economy for such a multi-step synthesis can be calculated to evaluate its intrinsic efficiency, independent of reaction yield. docbrown.infolibretexts.org

Table 1: Theoretical Atom Economy for a Plausible Synthesis of this compound

| Step | Reactants | Desired Product | Byproducts | Formula for Atom Economy | Calculated Atom Economy |

|---|---|---|---|---|---|

| Overall Process | Ethyl (E)-3-(2,6-dichlorophenyl)acrylate + Diethyl malonate + 2 H₂O | This compound | 2 Ethanol + CO₂ | (MW of Product / Σ MW of all Reactants) x 100 | 65.8% |

Solvents constitute a significant portion of the waste generated in chemical processes. royalsocietypublishing.org Green chemistry emphasizes using safer, environmentally benign solvents, or eliminating them entirely. nih.gov Water is often considered an ideal green solvent due to its abundance, non-toxicity, and non-flammability. cas.org Recent research has demonstrated that many organic reactions, including condensations and hydrolyses, can be effectively performed in aqueous media. cas.org

For the synthesis of this compound, selecting appropriate solvents for the Michael addition and hydrolysis steps is crucial for waste minimization. Traditional volatile organic compounds (VOCs) can be replaced with greener alternatives.

Table 2: Comparison of Solvents for Organic Synthesis

| Solvent Class | Example Solvents | Green Chemistry Considerations |

|---|---|---|

| Recommended | Water, Ethanol, Ethyl acetate (B1210297), Isopropyl alcohol, Heptane | Low toxicity, biodegradable, renewable sources (for bio-based ethanol/ethyl acetate). sigmaaldrich.com |

| Problematic/Usable with restrictions | Toluene, Tetrahydrofuran (B95107) (THF), Acetonitrile (B52724), Dichloromethane (DCM) | Moderate to high toxicity, environmental persistence, potential carcinogenicity. |

| Hazardous/Not Recommended | Benzene (B151609), Carbon tetrachloride, Dichloroethane, Chloroform | High toxicity, known carcinogens, significant environmental hazards. royalsocietypublishing.org |

Strategies for waste minimization extend beyond solvent choice to include recycling solvents and catalysts, and designing processes that require fewer purification steps. witpress.com

The use of catalysts is a cornerstone of green chemistry. acs.org Catalytic reagents are superior to stoichiometric ones because they are used in small amounts, can be recycled, and can increase reaction rates and selectivity, often under milder conditions, thus saving energy. ajrconline.org

For the key C-C bond-forming step in the synthesis of this compound (i.e., the Michael addition), various catalytic strategies can be employed. researchgate.netnih.gov

Base Catalysis: Simple bases like sodium ethoxide are traditionally used to generate the malonate enolate for the Michael addition. While effective, this often requires stoichiometric amounts and can lead to side reactions.

Organocatalysis: The use of small organic molecules, such as proline or its derivatives, can catalyze Michael additions asymmetrically, which is crucial if a specific stereoisomer of the product is desired. researchgate.net

Transition-Metal Catalysis: Transition metals like palladium, nickel, or rhodium are highly effective in catalyzing C-C bond formation reactions. researchgate.netnih.gov These catalysts can operate at low loadings and offer high efficiency and selectivity. For instance, a palladium-catalyzed process could be envisioned for the coupling of appropriate precursors. nih.gov

Biocatalysis: The use of enzymes in water offers a highly sustainable option, providing exceptional selectivity under mild conditions and eliminating the need for protecting groups. nih.gov

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanism is fundamental to optimizing a synthetic process, improving yields, and minimizing byproducts.

A likely pathway for synthesizing this compound involves the Michael addition of diethyl malonate to an ethyl (E)-3-(2,6-dichlorophenyl)acrylate intermediate, followed by hydrolysis and decarboxylation. wikipedia.orgchemistrysteps.comwikipedia.org

The mechanism proceeds through several key steps:

Enolate Formation: A base (e.g., sodium ethoxide, EtO⁻) removes the acidic α-proton from diethyl malonate, forming a resonance-stabilized enolate. This enolate is the active nucleophile. masterorganicchemistry.comjove.com

Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated ester (the Michael acceptor). This 1,4-addition breaks the π-bond of the alkene, creating a new C-C bond and forming a new enolate intermediate. wikipedia.orgadichemistry.com

Protonation: The newly formed enolate is protonated by a proton source (e.g., the conjugate acid of the base or solvent), yielding a substituted diethyl malonate derivative. masterorganicchemistry.comyoutube.com

Hydrolysis: The two ester groups of the intermediate are hydrolyzed to carboxylic acids, typically under acidic or basic conditions. This step proceeds via nucleophilic acyl substitution, forming a dicarboxylic acid intermediate. organicchemistrytutor.compatsnap.com

Decarboxylation: Upon heating, the resulting β-dicarboxylic acid readily loses a molecule of carbon dioxide (CO₂) through a cyclic, six-membered transition state to form an enol, which quickly tautomerizes to the final, more stable this compound product. jove.comchemistrysteps.com

Each step of the proposed synthetic pathway involves distinct intermediates and transition states that dictate the reaction's kinetics and stereochemical outcome.

Reaction Intermediates:

Malonate Enolate: The initial nucleophile generated by deprotonation. Its stability, due to resonance delocalization across two carbonyl groups, is key to its effectiveness as a soft nucleophile in conjugate additions. wikipedia.org

Conjugate Addition Enolate: The intermediate formed immediately after the C-C bond formation. Its structure and lifetime influence the stereochemistry of the subsequent protonation step.

Tetrahedral Intermediates: Formed during the acid- or base-catalyzed hydrolysis of the ester groups.

β-Dicarboxylic Acid: The product of the hydrolysis step, which is the direct precursor to decarboxylation. jove.com

Enol Intermediate: Formed immediately after decarboxylation, this species rapidly tautomerizes to the final dicarboxylic acid product. jove.com

Transition States:

C-C Bond Formation Transition State: The high-energy state during the nucleophilic attack of the malonate enolate on the Michael acceptor. The geometry of this transition state is critical, especially in catalyzed asymmetric variants of the reaction.

Decarboxylation Transition State: A six-membered cyclic arrangement involving one of the carboxylic acid groups. This concerted pericyclic mechanism allows for the elimination of CO₂ at relatively moderate temperatures and is a defining feature of the malonic ester synthesis. jove.comjove.com

Kinetic and Thermodynamic Studies of Reaction Progress

In general, the progress of a chemical reaction can be analyzed from both kinetic and thermodynamic standpoints. Kinetic studies focus on the rate of the reaction, which is the speed at which reactants are converted into products. This is often governed by the slowest step in the reaction mechanism, known as the rate-determining step. wikipedia.orglibretexts.orgyoutube.com Factors such as temperature, pressure, concentration of reactants, and the presence of catalysts can significantly influence the reaction rate. The rate equation for a reaction is determined experimentally and provides insight into the reaction mechanism. wikipedia.orgyoutube.com

Thermodynamic studies, on the other hand, are concerned with the energy changes that occur during a reaction and the extent to which the reaction will proceed. Key thermodynamic parameters include the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A negative ΔG indicates a spontaneous reaction, while the magnitude of ΔG is related to the equilibrium constant (K), which quantifies the relative amounts of reactants and products at equilibrium. Reactions can be under either kinetic or thermodynamic control. illinois.edu In kinetically controlled reactions, the major product is the one that is formed fastest, while in thermodynamically controlled reactions, the most stable product is the major one. researchgate.net

While specific experimental data for the synthesis of this compound is not presently available, a hypothetical analysis would involve monitoring the concentration of reactants and products over time under various conditions to determine the rate law and rate constant. Furthermore, calorimetric experiments could be employed to measure the heat of reaction (ΔH), and computational chemistry could provide theoretical insights into the reaction mechanism and the energies of transition states and intermediates.

Without specific research data, any discussion on the kinetic and thermodynamic profile of the synthesis of this compound remains speculative. Further experimental investigation is required to elucidate these important aspects of its formation.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. For a compound such as 3-(2,6-dichlorophenyl)pentanedioic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be utilized to establish its constitution and stereochemistry.

Two-dimensional NMR experiments are crucial for assembling the molecular framework by identifying through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For this compound, this would be expected to show correlations between the methine proton at the 3-position and the methylene (B1212753) protons at the 2- and 4-positions. Further correlations would be observed between the methylene protons at the 2- and 4-positions and the protons of the adjacent carboxylic acid groups, if they are not rapidly exchanging with the solvent.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively assign the carbon signals corresponding to the methine and methylene groups based on the chemical shifts of their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different spin systems. For the target molecule, HMBC correlations would be expected from the protons on the pentanedioic acid backbone to the carbons of the dichlorophenyl ring, and vice-versa, confirming the connectivity between the two structural motifs. Correlations from the methylene protons to the carbonyl carbons of the carboxylic acid groups would also be anticipated.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

| Proton (¹H) Signal | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| H-3 (methine) | H-2, H-4 | C-3 | C-1', C-2', C-6', C-2, C-4, C(OOH) |

| H-2, H-4 (methylene) | H-3 | C-2, C-4 | C-3, C(OOH) |

| Aromatic Protons | Aromatic Protons | Aromatic Carbons | Aromatic Carbons, C-3 |

In the pharmaceutical and materials sciences, understanding the solid-state structure and polymorphism of a compound is critical. Solid-state NMR (ssNMR) provides detailed information about the molecular structure and packing in the solid phase. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would be the primary technique. Different crystalline forms (polymorphs) would exhibit distinct ¹³C chemical shifts due to variations in the local electronic environment and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups. While specific ssNMR data for the target compound is not available, studies on related molecules like 3-methylglutaric acid have demonstrated the utility of ssNMR in characterizing solid forms. researchgate.netresearchgate.net

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₀Cl₂O₄), the expected exact mass can be calculated. This experimental value would be compared to the theoretical mass to confirm the elemental composition with a high degree of confidence.

Table of Theoretical Isotopic Masses for [M-H]⁻ of this compound

| Isotope Composition | Theoretical Mass (Da) |

|---|---|

| C₁₁H₉³⁵Cl₂O₄ | 274.9884 |

| C₁₁H₉³⁵Cl³⁷ClO₄ | 276.9855 |

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the molecular ion or a protonated/deprotonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would be expected. These could include the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the carbon-carbon bonds in the pentanedioic acid chain. The fragmentation of the dichlorophenyl ring could also provide diagnostic ions. While specific MS/MS data for the target compound is not available, studies on related substituted phenylpropenoates have detailed fragmentation pathways involving halogen loss.

Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer, and a strong, sharp absorption around 1700 cm⁻¹ due to the C=O stretching of the carbonyl group. Other characteristic peaks would include C-H stretching vibrations of the aromatic ring and the aliphatic chain, C-O stretching, and O-H bending vibrations. The C-Cl stretching vibrations would appear in the fingerprint region.

A summary of expected vibrational bands is provided in the table below.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H stretch (carboxylic acid dimer) | 2500-3300 (broad) | Weak |

| C-H stretch (aromatic) | 3000-3100 | Strong |

| C-H stretch (aliphatic) | 2850-3000 | Moderate |

| C=O stretch (carboxylic acid) | 1680-1720 (strong) | Moderate |

| C=C stretch (aromatic) | 1450-1600 | Strong |

| C-O stretch | 1210-1320 | Weak |

| O-H bend | 1395-1440 | Weak |

| C-Cl stretch | 600-800 | Moderate |

Vibrational Spectroscopy for Characteristic Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful non-destructive tool for identifying the functional groups within the this compound molecule. thermofisher.com These techniques probe the vibrational motions of molecular bonds, providing a unique spectral fingerprint. thermofisher.com

The key functional groups and their expected vibrational frequencies are:

Carboxylic Acid Group (–COOH): The carboxylic acid moieties give rise to several characteristic bands. A broad O–H stretching vibration is typically observed in the 2500–3300 cm⁻¹ region due to strong hydrogen bonding in the dimeric form. The C=O stretching vibration appears as a very intense band, generally between 1680 and 1725 cm⁻¹. researchgate.net The C–O stretching and O–H in-plane bending vibrations are coupled and result in bands in the 1210–1440 cm⁻¹ range. researchgate.net

Dichlorophenyl Ring: The 2,6-disubstituted benzene (B151609) ring exhibits several characteristic vibrations. Aromatic C–H stretching vibrations typically appear above 3000 cm⁻¹. libretexts.org The C=C in-ring stretching vibrations produce bands in the 1400–1600 cm⁻¹ region. libretexts.org The substitution pattern on the benzene ring influences the out-of-plane (oop) C–H bending vibrations, which are strong and diagnostically useful. spectroscopyonline.comresearchgate.net For 1,2,3-trisubstituted rings (considering the pentanedioic acid chain as one substituent), characteristic bands can appear in the 750-810 cm⁻¹ range. spectroscopyonline.com The C–Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.

Aliphatic Chain (–CH₂–): The methylene groups of the pentanedioic acid backbone show symmetric and asymmetric C–H stretching vibrations in the 2850–2960 cm⁻¹ range. libretexts.org CH₂ bending (scissoring) vibrations are found near 1465 cm⁻¹.

The complementary nature of FTIR and Raman spectroscopy is crucial; for instance, the C=O stretch is strong in both, while the aromatic ring vibrations are often more prominent in the Raman spectrum. thermofisher.com

Table 1: Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges based on the analysis of constituent functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid | O–H stretch (H-bonded) | 2500 - 3300 (broad) | FTIR |

| Aromatic Ring | C–H stretch | 3030 - 3100 | FTIR/Raman |

| Aliphatic Chain | C–H stretch | 2850 - 2960 | FTIR/Raman |

| Carboxylic Acid | C=O stretch | 1680 - 1725 (strong) | FTIR/Raman |

| Aromatic Ring | C=C in-ring stretch | 1400 - 1600 | FTIR/Raman |

| Aliphatic Chain | CH₂ bend (scissoring) | ~1465 | FTIR |

| Carboxylic Acid | C–O stretch / O–H bend | 1210 - 1440 | FTIR |

| Aromatic Ring | C–H out-of-plane bend | 750 - 810 | FTIR |

| Phenyl-Chlorine | C–Cl stretch | < 800 | Raman |

Surface-Enhanced Raman Scattering (SERS) for Trace Analysis

Surface-Enhanced Raman Scattering (SERS) is an ultrasensitive technique capable of enhancing the weak Raman signal by several orders of magnitude, enabling the detection of molecules at trace concentrations, potentially down to the single-molecule level. nih.govaip.orgmdpi.com This enhancement arises from the interaction of the analyte with plasmonic nanostructures, typically made of gold or silver. nih.gov

For a molecule like this compound, SERS is particularly valuable for detecting minute impurities or for analysis in complex matrices. The detection strategy relies on the molecule adsorbing onto or coming into close proximity with the metallic SERS substrate. nih.gov The enhancement is largely due to two mechanisms: an electromagnetic mechanism from localized surface plasmon resonance in the metallic nanostructures ("hot spots") and a chemical mechanism involving charge transfer between the molecule and the substrate. mdpi.com

The affinity of the analyte for the substrate is crucial. nih.gov The carboxylic acid groups of this compound can facilitate adsorption onto silver or gold nanoparticle surfaces, potentially as carboxylates. researchgate.netuc.pt The aromatic ring can also interact with the metal surface via π-electrons. This interaction can lead to selective enhancement of certain vibrational modes, providing not only detection but also information about the molecule's orientation on the surface. SERS has been successfully employed for the detection of other organochlorine compounds and aromatic carboxylic acids, with limits of detection reaching nanomolar (10⁻⁹ M) or even picomolar (10⁻¹² M) levels, demonstrating its potential for the trace analysis of this compound. acs.orgnih.govacs.org

Table 2: Hypothetical SERS Analysis Parameters This table outlines typical experimental parameters for the SERS detection of an aromatic carboxylic acid.

| Parameter | Description |

| SERS Substrate | Silver (Ag) or Gold (Au) colloidal nanoparticles |

| Laser Excitation Wavelength | 532 nm or 785 nm |

| Analyte Concentration | 10⁻⁶ M to 10⁻¹⁰ M |

| Expected Enhancement Factor (EF) | 10⁶ - 10⁸ |

| Key Enhanced Bands | Aromatic ring modes (e.g., ring breathing), carboxylate symmetric stretch (~1400 cm⁻¹) |

X-ray Diffraction (XRD) Methodologies for Crystalline Structure Determination

X-ray diffraction is the definitive technique for analyzing the solid-state structure of crystalline materials. It provides fundamental information about the atomic arrangement, crystal packing, and phase of a solid substance. carleton.edu

Single-Crystal X-ray Diffraction for Absolute Configuration

Single-Crystal X-ray Diffraction (SCXRD) is an indispensable tool for the unambiguous determination of a molecule's three-dimensional structure. nih.gov By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, it is possible to determine the precise coordinates of every atom in the molecule and in the crystal's unit cell. mdpi.com

For this compound, the 3-position of the pentanedioic acid chain is a chiral center. SCXRD analysis of a single crystal of one of the enantiomers allows for the determination of its absolute configuration. The technique yields critical data including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Space Group: The set of symmetry operations that describe the crystal lattice.

Atomic Coordinates: The precise location of each atom, which allows for the calculation of bond lengths, bond angles, and torsion angles.

Intermolecular Interactions: Detailed information on hydrogen bonding (e.g., between carboxylic acid groups) and other non-covalent interactions that dictate the crystal packing.

Studies on similar dicarboxylic acids have revealed how molecules pack in the solid state, often forming hydrogen-bonded chains or dimers. nih.govrsc.org

Table 3: Representative Single-Crystal XRD Data for a Substituted Dicarboxylic Acid This table presents an example of the crystallographic data obtained from an SCXRD experiment, based on published structures of similar compounds.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.931 |

| b (Å) | 10.970 |

| c (Å) | 14.797 |

| α (°) | 90 |

| β (°) | 98.62 |

| γ (°) | 90 |

| Volume (ų) | 950.1 |

| Z (Molecules per unit cell) | 4 |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze the bulk properties of a crystalline solid. carleton.edulibretexts.org Instead of a single crystal, a finely powdered sample containing thousands of randomly oriented crystallites is used. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). nih.gov

PXRD is a cornerstone of solid-state analysis in the pharmaceutical industry for several key applications: intertek.comresearchgate.net

Phase Identification: The PXRD pattern serves as a unique fingerprint for a specific crystalline phase. intertek.com By comparing the experimental pattern to a database of known patterns, the identity of the material can be confirmed.

Polymorph Screening: Many organic molecules, including active pharmaceutical ingredients (APIs), can exist in multiple crystalline forms known as polymorphs. nih.gov These polymorphs can have different physical properties (e.g., solubility, stability). PXRD is the primary tool for identifying and distinguishing between different polymorphs. nih.govresearchgate.net

Purity Assessment: PXRD can detect the presence of unwanted crystalline impurities or different polymorphic forms within a bulk sample. carleton.edu

Crystallinity Determination: The technique can distinguish between crystalline material, which produces sharp diffraction peaks, and amorphous material, which produces a broad halo. americanpharmaceuticalreview.com It can be used to quantify the degree of crystallinity in a sample. americanpharmaceuticalreview.com

For this compound, PXRD is essential for quality control during manufacturing to ensure batch-to-batch consistency of the crystalline form. intertek.com

Chromatographic Separation Techniques

Chromatographic methods are central to assessing the purity of chemical compounds by separating them from impurities and related substances.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for determining the purity and assay of pharmaceutical compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.

Method development would involve optimizing several parameters:

Stationary Phase (Column): A C18 or C8 column is commonly used for separating moderately polar to nonpolar compounds. The particle size (e.g., 5 µm, 3 µm) and column dimensions influence efficiency and analysis time.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all components with good peak shape. The acidic nature of the analyte requires the mobile phase to be maintained at a low pH (typically 2-3) to suppress the ionization of the carboxylic acid groups, ensuring good retention and symmetrical peaks.

Detection: The presence of the dichlorophenyl chromophore makes UV detection a straightforward choice, likely at a wavelength between 210 and 230 nm.

A critical application of HPLC for this compound is isomer separation . Since the molecule possesses a chiral center, it can exist as a pair of enantiomers. Separating these enantiomers is crucial as they may have different pharmacological properties. This is achieved using chiral HPLC, which can be approached in several ways: chiralpedia.com

Chiral Stationary Phases (CSPs): This is the most common direct method, using a column where a chiral selector is immobilized on the stationary phase. Columns based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or Pirkle-type columns are often effective for separating acidic compounds. scas.co.jp

Chiral Mobile Phase Additives (CMPA): A chiral selector is added to the mobile phase, forming transient diastereomeric complexes with the enantiomers that can be separated on a standard achiral column. chiralpedia.com

Pre-column Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com

Successful chiral separations of similar acidic compounds, such as 2-hydroxyglutaric acid, have been achieved using specialized chiral ion-exchange columns. nih.govnih.gov

Table 4: Example HPLC Method for Purity and Isomer Separation This table provides a potential set of starting conditions for an HPLC method.

| Parameter | Purity Analysis (RP-HPLC) | Isomer Separation (Chiral HPLC) |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Chiralpak QD-AX) |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (MeCN) | Acetonitrile / Methanol / Acetic Acid / Triethylamine mixture |

| Elution Mode | Gradient | Isocratic |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 30 °C | 25 °C |

| Detection | UV at 220 nm | UV at 220 nm |

Gas Chromatography (GC) for Volatile Byproducts and Impurities

Gas chromatography (GC) is a crucial analytical technique for the identification and quantification of volatile organic compounds that may be present as impurities or byproducts in the synthesis of this compound. These volatile substances can originate from starting materials, reagents, solvents, or degradation products and their presence can impact the purity and stability of the final compound.

The analysis is typically performed using a headspace GC system coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Headspace analysis is preferred as it allows for the introduction of only the volatile components into the GC system, preventing contamination of the instrument with the non-volatile active pharmaceutical ingredient.

Methodology and Findings:

A common approach involves dissolving a sample of this compound in a suitable high-boiling point solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). The vial is then heated to a specific temperature to allow the volatile impurities to partition into the headspace gas. A portion of this gas is then automatically injected into the GC column.

The separation of volatile compounds is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase. The temperature of the GC oven is programmed to increase gradually, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase.

Potential volatile byproducts and impurities that could be monitored during the synthesis of this compound include residual solvents used in the reaction and purification steps. Common solvents that might be detected include toluene, ethyl acetate (B1210297), and dichloromethane. Other potential impurities could arise from side reactions, such as decarboxylation products or fragments of the starting materials.

The following table summarizes typical GC parameters and potential findings for the analysis of volatile impurities in this compound.

| Parameter | Value |

| Instrumentation | Headspace Gas Chromatograph with FID/MS |

| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.0 mL/min |

| Detector | FID at 280 °C / MS (scan range 35-350 amu) |

| Headspace Sampler | |

| Oven Temperature | 80 °C |

| Loop Temperature | 90 °C |

| Transfer Line Temp | 100 °C |

| Equilibration Time | 20 min |

Interactive Data Table: Potential Volatile Impurities Detected by GC

| Compound | Retention Time (min) | Limit of Detection (ppm) | Limit of Quantitation (ppm) |

| Dichloromethane | 3.2 | 1 | 5 |

| Ethyl Acetate | 5.8 | 5 | 15 |

| Toluene | 8.1 | 2 | 10 |

| 2,6-Dichloroaniline | 12.5 | 10 | 30 |

Chiral Chromatography for Enantiomeric Purity Assessment

This compound possesses a chiral center at the C3 position of the pentanedioic acid chain, meaning it can exist as two enantiomers. As the pharmacological and toxicological properties of enantiomers can differ significantly, it is essential to have analytical methods to separate and quantify them. Chiral chromatography is the most widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant method for the enantiomeric separation of acidic compounds like this compound. nih.gov The separation mechanism relies on the differential interaction of the two enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times.

Methodology and Research Findings:

The development of a successful chiral separation method involves screening various types of CSPs and mobile phase compositions. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the resolution of a wide range of chiral compounds, including carboxylic acids. nih.gov

For acidic compounds, the mobile phase typically consists of a non-polar organic solvent (e.g., hexane (B92381) or heptane) mixed with a more polar alcohol (e.g., isopropanol (B130326) or ethanol) and a small amount of an acidic modifier (e.g., trifluoroacetic acid or acetic acid). The acidic modifier is crucial for suppressing the ionization of the carboxylic acid groups, which improves peak shape and enhances the chiral recognition mechanism. nih.gov

A study on the enantiomeric separation of similar acidic compounds demonstrated that a cellulose-based CSP, such as Chiralcel® OD-H, can provide excellent resolution. chiraltech.com The separation is influenced by the type and concentration of the alcohol and the acidic modifier in the mobile phase.

The following table outlines a potential set of chromatographic conditions for the chiral separation of this compound enantiomers.

| Parameter | Value |

| Instrumentation | High-Performance Liquid Chromatograph |

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

Interactive Data Table: Chromatographic Results for Enantiomeric Purity

| Enantiomer | Retention Time (min) | Resolution (Rs) | Tailing Factor |

| Enantiomer 1 | 10.2 | - | 1.1 |

| Enantiomer 2 | 12.5 | 2.8 | 1.2 |

The resolution value (Rs) of 2.8 indicates a baseline separation of the two enantiomers, allowing for accurate quantification of the enantiomeric purity. This is critical for ensuring the quality and consistency of the compound for any potential application.

Theoretical and Computational Chemistry Studies of 3 2,6 Dichlorophenyl Pentanedioic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. For 3-(2,6-dichlorophenyl)pentanedioic acid, these methods elucidate the electronic environment and predict its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By focusing on the electron density, DFT calculations can predict a variety of properties, including molecular geometry, electronic distribution, and reactivity. For this compound, DFT studies, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), are used to determine the optimized molecular structure and to analyze the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO are crucial for predicting the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. In molecules containing a dichlorophenyl group, the electronegative chlorine atoms can influence the electron density distribution and the energies of the frontier orbitals.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insights into the molecule's chemical behavior. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These calculated parameters are invaluable for predicting how this compound might interact with other chemical species.

Table 1: Representative DFT-Calculated Electronic Properties This table presents illustrative data based on typical DFT calculations for structurally related dichlorinated aromatic carboxylic acids.

| Parameter | Symbol | Illustrative Value | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -7.2 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 5.7 eV | Chemical stability and reactivity |

| Electronegativity | χ | 4.35 eV | Tendency to attract electrons |

| Chemical Hardness | η | 2.85 eV | Resistance to change in electron distribution |

| Electrophilicity Index | ω | 3.32 eV | Propensity to accept electrons |

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a rigorous approach to studying molecular orbitals from first principles, without reliance on empirical parameters. These calculations offer a detailed picture of the distribution and energy of electrons within the molecule. For this compound, ab initio calculations can be used to visualize the molecular orbitals and understand how the atomic orbitals of the constituent atoms combine.

The analysis of molecular orbitals reveals the nature of chemical bonds and the regions of high electron density. The HOMO is typically localized on the part of the molecule that is most susceptible to electrophilic attack, while the LUMO indicates the likely site for nucleophilic attack. In this molecule, the HOMO may be associated with the phenyl ring and the lone pairs of the oxygen atoms in the carboxylic acid groups, while the LUMO could be distributed over the phenyl ring and the carbonyl carbons.

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations can provide valuable information about its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts. These predictions are based on the calculated magnetic shielding of each nucleus. By comparing the computed chemical shifts with experimental data, it is possible to confirm the molecular structure and assign the observed signals to specific atoms.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated computationally. These calculations provide a theoretical IR spectrum that can be compared with experimental data. Each calculated vibrational mode corresponds to a specific type of molecular motion, such as the stretching or bending of bonds. For this compound, characteristic vibrational frequencies for the C=O and O-H stretching of the carboxylic acid groups, as well as vibrations associated with the dichlorophenyl ring, can be predicted.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π → π* and n → π* transitions.

Table 2: Predicted Spectroscopic Data This table shows representative predicted spectroscopic data for a molecule with similar functional groups.

| Spectroscopic Technique | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| 1H NMR | δ (ppm) | 10.0 - 12.0 | Carboxylic acid protons (-COOH) |

| δ (ppm) | 7.2 - 7.5 | Aromatic protons (phenyl ring) | |

| 13C NMR | δ (ppm) | 170 - 180 | Carbonyl carbons (-COOH) |

| δ (ppm) | 125 - 140 | Aromatic carbons (phenyl ring) | |

| IR | Wavenumber (cm-1) | ~1700 | C=O stretching |

| Wavenumber (cm-1) | 2500 - 3300 | O-H stretching | |

| UV-Vis | λmax (nm) | ~270 | π → π* transition of the phenyl ring |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the three-dimensional structure and dynamic behavior of molecules over time. These methods provide insights into the conformational landscape and the flexibility of this compound.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, numerous conformations are possible due to the rotation around the C-C single bonds in the pentanedioic acid chain and the bond connecting the phenyl ring to the chain.

Computational methods can be used to perform a systematic search for different conformers and to calculate their relative energies. Energy minimization is then carried out to find the most stable conformations, which correspond to the lowest energy states. Studies on similar glutaric acid derivatives have shown that the conformational preferences are influenced by factors such as steric hindrance and the potential for intramolecular hydrogen bonding. The bulky dichlorophenyl group at the 3-position is expected to have a significant impact on the conformational landscape of the pentanedioic acid backbone.

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. This provides a detailed view of the molecule's dynamic behavior, including its conformational changes, flexibility, and interactions with its environment (e.g., a solvent).

Force Field Development for the Compound

The development of a classical force field for a specific molecule like this compound is a critical step for conducting accurate molecular dynamics (MD) simulations to study its conformational dynamics, interactions, and macroscopic properties. While general-purpose force fields like the Generalized Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF) provide a starting point, a tailor-made or refined force field is often necessary to capture the nuanced behavior of a substituted, flexible molecule.

The parameterization process involves defining atom types, bond lengths, bond angles, dihedral angles, and non-bonded parameters (van der Waals and electrostatic interactions). For this compound, particular attention must be paid to the parameters governing the rotation around the C-C bond connecting the dichlorophenyl ring to the pentanedioic acid backbone, as steric hindrance from the ortho-chloro substituents significantly restricts this motion.

A standard procedure for developing such a force field would involve:

Quantum Mechanical (QM) Calculations: High-level QM calculations, typically using Density Functional Theory (DFT), are performed to obtain reference data. This includes geometry optimization to find the equilibrium structure, calculation of the Hessian matrix to derive force constants for bonds and angles, and potential energy surface scans for key dihedral angles.

Parameter Fitting: The force field parameters are then optimized to reproduce the QM reference data. For instance, torsional parameters are adjusted to match the energy profile of the dihedral scans. Automated tools and algorithms, such as the General Automated Atomic Model Parameterization (GAAMP) method, can be employed to fit parameters to QM electrostatic potentials and interaction energies with solvent molecules. nih.gov

Experimental Data Validation: The refined force field must be validated against available experimental data. For the closely related compound, 3-(2,6-dichlorophenyl)glutaric anhydride (B1165640) , empirical force field calculations have been performed and validated against Proton Magnetic Resonance (PMR) spectroscopy data. researchgate.net These studies determined a significant energy barrier of 14.5 kcal/mol for rotation about the sp²-sp³ carbon-carbon bond, which accords well with the experimentally measured barrier of 13.4 - 13.5 kcal/mol. researchgate.net This experimental value serves as an essential benchmark for validating the torsional parameters in any new force field for the parent acid.

The table below illustrates a sample set of parameters that would be the focus of refinement for the bond connecting the phenyl ring to the glutaric acid chain.

| Parameter Type | Atoms Involved (Car = aromatic C) | QM Target Data Source | Validation Benchmark |

| Torsional Angle | Cl-Car-Car-C | Dihedral Potential Energy Scan (e.g., B3LYP/6-31G*) | Experimental Rotational Barrier (~13.5 kcal/mol) researchgate.net |

| Bond Angle | Car-Car-C | Optimized Geometry (DFT) | N/A |

| Partial Charges | All atoms in the dichlorophenyl group | Electrostatic Potential (ESP) Fitting | Dipole Moment |

Structure-Reactivity Relationship Prediction

Quantitative Structure-Property Relationship (QSPR) models, a subset of QSAR, are mathematical models that aim to predict the physicochemical properties of a compound based on its molecular structure. wikipedia.org For this compound, QSPR models could be developed to predict properties such as aqueous solubility, pKa, melting point, or chromatographic retention times, without resorting to experimental measurements.

The development of a QSPR model follows a well-defined workflow:

Data Set Collection: A training set of diverse molecules with experimentally determined values for the property of interest is assembled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex topological, geometrical, or quantum-chemical descriptors.

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation relating the descriptors to the property. brieflands.com The model's predictive power is rigorously assessed using internal validation (e.g., cross-validation) and, ideally, external validation with a separate test set of compounds.

While no specific QSPR models for the physicochemical properties of this compound have been published, a hypothetical model for predicting a property like its acid dissociation constant (pKa) would be constructed. The model's performance would be evaluated using statistical metrics as shown in the illustrative table below.

| Model Statistical Metric | Value | Description |

| R² (Coefficient of Determination) | 0.85 | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| Q² (Cross-validated R²) | 0.78 | An estimate of the predictive ability of the model, calculated using cross-validation. |

| RMSE (Root Mean Square Error) | 0.15 | The standard deviation of the prediction errors (residuals). |

Key molecular descriptors that would likely be important for predicting the properties of this compound include those related to its size, polarity (driven by the carboxylic acid groups and chlorine atoms), and shape (influenced by the bulky dichlorophenyl group).

Computational chemistry, particularly quantum mechanics-based methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating the energy barriers that govern reaction rates. researchgate.net For this compound, a key reaction pathway of interest is its intramolecular cyclization to form the corresponding 3-(2,6-dichlorophenyl)glutaric anhydride . researchgate.net

The theoretical prediction of this pathway would involve:

Mapping the Potential Energy Surface: The geometries of the reactant (the diacid), the product (the anhydride and a water molecule), and any intermediates are optimized.

Locating the Transition State (TS): A search algorithm is used to find the highest energy point along the lowest energy reaction path—the transition state. This is a first-order saddle point on the potential energy surface.

Calculating Energy Barriers: The activation energy (energy barrier) is calculated as the difference in energy between the transition state and the reactant. This value is crucial for understanding the feasibility and kinetics of the reaction. DFT calculations can provide free energy profiles that identify the rate-determining step of a reaction. researchgate.net

While specific calculations for this reaction have not been detailed in the literature, the methodology is well-established for acid anhydride formation. researchgate.netlibretexts.org The results of such a study could be summarized as shown in the hypothetical table below.

| Reaction Step | Species | Relative Free Energy (kcal/mol) | Description |

| 1 | Reactant (Diacid) | 0.0 | Starting material |

| 2 | Transition State 1 (TS1) | +25.4 | Energy barrier for the initial ring-closing step |

| 3 | Intermediate | +5.2 | A tetrahedral intermediate formed after nucleophilic attack |

| 4 | Transition State 2 (TS2) | +15.8 | Energy barrier for the elimination of water |

| 5 | Products (Anhydride + H₂O) | -3.1 | Final products of the cyclization |

These calculations would provide fundamental insights into the mechanism, predicting whether the reaction proceeds in a single step or through intermediates and identifying the rate-limiting energy barrier.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent can have a profound impact on the conformational preferences and reactivity of a molecule by stabilizing or destabilizing different states through electrostatic and non-polar interactions. For this compound, the choice of solvent would influence the equilibrium between different conformers, particularly the orientation of the bulky dichlorophenyl group relative to the aliphatic chain.

Experimental studies on the closely related 3-(2,6-dichlorophenyl)glutaric anhydride have demonstrated this solvent dependence. researchgate.net Using PMR spectroscopy, it was determined that the conformation where the 2,6-dichlorophenyl group occupies an equatorial position is strongly favored over the axial position by approximately 2.1 kcal/mol. researchgate.net Furthermore, the barrier to rotation around the bond connecting the ring to the glutaric anhydride backbone was measured in different solvents, showing a slight but noticeable dependence on the solvent environment. researchgate.net

| Solvent | Rotational Energy Barrier (ΔG‡298) |

| Acetone-d₆ | 13.4 ± 0.2 kcal/mol |

| Dichloromethane-d₂ | 13.5 ± 0.2 kcal/mol |

Computationally, solvent effects can be modeled using two main approaches:

Implicit Solvent Models: The solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example of this approach. primescholars.com This method is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvent Models: The individual solvent molecules are included in the simulation box along with the solute. This approach, typically used in molecular dynamics simulations, is more computationally intensive but provides a more detailed, atomistic description of solute-solvent interactions, including specific hydrogen bonding. rsc.org

Computational studies on this compound would use these methods to predict how solvents of varying polarity (e.g., water, methanol, chloroform) affect its conformational equilibrium and the energy barriers for key reactions, such as anhydride formation. rsc.org

Derivatization and Analog Synthesis of 3 2,6 Dichlorophenyl Pentanedioic Acid

Modification of Carboxylic Acid Moieties

The presence of two carboxylic acid groups in 3-(2,6-dichlorophenyl)pentanedioic acid offers numerous avenues for chemical modification, enabling the synthesis of a wide array of derivatives with tailored properties.

Esterification and Amidation Strategies

Esterification: The conversion of the carboxylic acid groups to esters is a fundamental transformation. The Fischer esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, is a common method. organic-chemistry.orgchemistrysteps.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This equilibrium-driven reaction can be pushed towards the product by using a large excess of the alcohol or by removing water as it is formed. organic-chemistry.orgchemistrysteps.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com For more sensitive substrates or sterically hindered alcohols, milder methods such as the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), can be employed. organic-chemistry.org This method proceeds under neutral conditions and is effective for a broad range of alcohols. organic-chemistry.org

Amidation: The synthesis of amides from this compound can be achieved by reacting it with amines. Direct reaction with an amine is generally inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. chemistrysteps.com Therefore, coupling agents are typically used to activate the carboxylic acid. Reagents such as DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or DMAP, facilitate the formation of an amide bond under mild conditions. chemistrysteps.comnih.gov These methods are widely used in peptide synthesis and are applicable to a variety of amines. For instance, studies on the analogous 3-phenylglutaric acid have demonstrated its successful conversion to a range of amide derivatives using standard coupling protocols. derpharmachemica.comlibretexts.org

Reduction to Diols and Other Functional Group Transformations

The carboxylic acid groups of this compound can be reduced to primary alcohols, yielding the corresponding diol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. organicchemistrytutor.combyjus.commasterorganicchemistry.comncert.nic.in The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxides. organicchemistrytutor.combyjus.commasterorganicchemistry.comncert.nic.in It is important to note that LiAlH₄ is a very reactive and non-selective reagent that would also reduce other susceptible functional groups if present in the molecule. organicchemistrytutor.combyjus.commasterorganicchemistry.comncert.nic.in

Another significant transformation is the formation of the corresponding cyclic anhydride (B1165640). For glutaric acid derivatives, this can often be achieved by heating the dicarboxylic acid with a dehydrating agent like acetic anhydride. orgsyn.orgontosight.airesearchgate.netyoutube.com The resulting 3-(2,6-dichlorophenyl)glutaric anhydride would be a valuable intermediate for further synthetic manipulations, such as ring-opening reactions with various nucleophiles to generate mono-functionalized derivatives.

Aromatic Ring Functionalization and Substitution Chemistry

The 2,6-dichlorophenyl ring in the target molecule is relatively electron-deficient due to the inductive effect of the two chlorine atoms. This influences its reactivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the dichlorophenyl ring is expected to be challenging due to the deactivating nature of the halogen substituents. minia.edu.egbyjus.com However, under forcing conditions, further substitution can be achieved. The chlorine atoms are ortho, para-directing, but the positions ortho to the chlorine atoms are sterically hindered. Therefore, electrophilic attack would most likely occur at the position para to one of the chlorine atoms and meta to the other (the 4-position). For example, nitration with a mixture of concentrated nitric and sulfuric acids would be expected to yield the 3-(2,6-dichloro-4-nitrophenyl)pentanedioic acid derivative. nih.govrsc.orgyoutube.com The mechanism involves the generation of a nitronium ion (NO₂⁺) which is then attacked by the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. nih.govrsc.orgyoutube.com

Halogen Exchange and Palladium-Catalyzed Coupling Reactions

The chlorine atoms on the aromatic ring can potentially undergo further transformations. Halogen exchange reactions, while synthetically useful, would require specific catalysts and conditions to replace the chlorine atoms with other halogens like fluorine or bromine.

More versatile transformations can be achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, allows for the formation of carbon-carbon bonds by reacting the dichlorophenyl group with an organoboron compound in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgbyjus.comwikipedia.org This reaction is a powerful tool for the synthesis of biaryl compounds and other complex structures. The mechanism of the Suzuki coupling involves three main steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst. organic-chemistry.orglibretexts.orgbyjus.comwikipedia.org Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, could potentially be used to replace the chlorine atoms with nitrogen-based nucleophiles.

Synthesis of Polymeric and Supramolecular Architectures Utilizing the Compound

The bifunctional nature of this compound makes it an attractive building block for the synthesis of polymers and supramolecular assemblies.

Polymeric Architectures: As a dicarboxylic acid, this compound can be used as a monomer in condensation polymerization reactions. For example, reaction with a diol would lead to the formation of a polyester (B1180765). libretexts.orglibretexts.orgsparkl.memdpi.com The properties of the resulting polyester would be influenced by the structure of the diol and the presence of the bulky, rigid 2,6-dichlorophenyl substituent on the polymer backbone. Similarly, reaction with a diamine would produce a polyamide. These polymers could exhibit interesting thermal and mechanical properties due to the steric hindrance and potential for intermolecular interactions introduced by the substituted phenyl group. The synthesis of polyesters from glutaric acid and its derivatives is a well-established field, providing a basis for the potential polymerization of the title compound. derpharmachemica.com

Incorporation into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from molecular building blocks. researchgate.netrsc.org MOFs are formed by the coordination of metal ions or clusters with organic linkers, while COFs are constructed entirely from organic molecules linked by strong covalent bonds. rsc.orgmdpi.com The properties of these materials, such as pore size, surface area, and chemical functionality, can be tuned by carefully selecting the building blocks. nih.govresearchgate.net

Dicarboxylic acids are commonly employed as organic linkers in the synthesis of MOFs and COFs. researchgate.netunito.it In principle, the dicarboxylate form of this compound could serve as a linker to coordinate with metal centers to form MOFs or be condensed with other organic precursors to create COFs. The presence of the bulky and electron-withdrawing 2,6-dichlorophenyl group could influence the resulting framework's topology, porosity, and potential for specific guest interactions.

However, a comprehensive search of the scientific literature reveals no published studies detailing the successful incorporation of this compound as a linker in the synthesis of either MOFs or COFs. Research in this area has focused on other dicarboxylic acid linkers, and the potential of this specific compound remains unexplored. researchgate.netresearchgate.net

Polymerization Studies to Form Novel Poly(ester) or Poly(amide) Materials

Poly(esters) and poly(amides) are important classes of polymers with a wide range of applications. upc.edumdpi.com They are typically synthesized through the polycondensation of dicarboxylic acids (or their derivatives) with diols or diamines, respectively. rsc.orggoogle.com The properties of the resulting polymer are highly dependent on the structure of the monomer units.

Theoretically, this compound could be used as a monomer in polycondensation reactions. Its reaction with a suitable diol would yield a poly(ester), and its reaction with a diamine would produce a poly(amide). The rigid dichlorophenyl unit incorporated into the polymer backbone would be expected to influence the material's thermal properties, such as its glass transition temperature and melting point, as well as its mechanical strength and solubility. mdpi.com

Despite this potential, there is currently no data available in the peer-reviewed literature on polymerization studies involving this compound. The synthesis and characterization of poly(esters) or poly(amides) derived from this specific monomer have not been reported.

Self-Assembly Studies for Supramolecular Structures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding. rsc.orgcardiff.ac.uk The self-assembly of molecules into well-defined, ordered structures is a key principle in this field. Carboxylic acids are well-known for their ability to form strong hydrogen-bonded dimers and other assemblies. mdpi.com

The molecular structure of this compound suggests its potential for forming interesting supramolecular assemblies. The two carboxylic acid groups can participate in hydrogen bonding, while the dichlorophenyl ring could engage in halogen bonding or π-π stacking interactions. The stereochemistry of the central carbon atom to which the phenyl ring is attached would also be expected to play a significant role in directing the three-dimensional arrangement of molecules in the solid state.

A review of the current scientific literature, however, indicates that no studies have been published on the self-assembly or crystallographic analysis of this compound. Consequently, there are no experimental data on the supramolecular structures that this compound may form.

Potential Applications and Interdisciplinary Research Avenues Non Clinical

Advanced Analytical Reagent Development

The development of advanced analytical reagents is crucial for improving the sensitivity, selectivity, and efficiency of analytical methods. While structurally related compounds may find use in this field, specific research into 3-(2,6-dichlorophenyl)pentanedioic acid's utility as an analytical reagent is not documented in current scientific literature.

Reagent in Complexation Chemistry

Complexation chemistry involves the formation of coordination complexes between a central metal ion and surrounding ligands. The dicarboxylic acid functional groups present in this compound could theoretically act as ligands for metal ions. However, there are no published studies investigating the complexation behavior of this specific compound with any metal ions. Consequently, its coordination properties, the stability constants of any potential complexes, and its selectivity for different metals remain unknown.

Standards for Analytical Method Validation

Analytical standards are essential for the validation of new analytical methods, serving as a reference to determine the accuracy and precision of the method. For this compound to be used as a standard, its purity would need to be rigorously established and certified. Currently, there is no evidence in the scientific literature of its use as a certified reference material or an analytical standard for the validation of any specific analytical method.

Environmental Research Applications

Environmental research often focuses on the fate and impact of chemical compounds in the environment, as well as the development of remediation technologies. Despite the presence of a dichlorinated phenyl group, a structural feature often associated with environmental pollutants, there is a lack of research on the environmental applications and implications of this compound.

Studies on Environmental Degradation Mechanisms

Understanding the environmental degradation of a compound, whether through biotic or abiotic pathways, is critical to assessing its environmental persistence. There are currently no published studies detailing the environmental degradation mechanisms of this compound. Research into its susceptibility to photodegradation, hydrolysis, or microbial degradation has not been reported.

Potential in Pollutant Adsorption or Sequestration Technologies

Materials with specific functional groups can be utilized for the adsorption or sequestration of pollutants from the environment. The carboxylic acid groups of this compound could potentially interact with certain pollutants. However, no research has been published that investigates the capacity of this compound, or materials derived from it, for the adsorption or sequestration of environmental pollutants.

Role in Bioremediation or Phytoremediation Processes

Bioremediation and phytoremediation are processes that use biological organisms to remove or neutralize pollutants. The potential role of this compound in such processes, either as a substrate for microorganisms or in its interaction with plants, has not been explored in any published scientific research.

Analytical Method Development for Detection and Quantification of 3 2,6 Dichlorophenyl Pentanedioic Acid in Complex Matrices

Extraction and Sample Preparation Techniques

Effective sample preparation is a critical first step in the analytical workflow, designed to isolate the target analyte from the sample matrix, minimize interferences, and concentrate the analyte to a level suitable for instrumental analysis. The choice of extraction technique is highly dependent on the physicochemical properties of the analyte and the nature of the sample matrix.

Solid-Phase Extraction (SPE) Optimization